Home > Products > Screening Compounds P143981 > Beclomethasone dipropionate 11-propionate
Beclomethasone dipropionate 11-propionate -

Beclomethasone dipropionate 11-propionate

Catalog Number: EVT-13967430
CAS Number:
Molecular Formula: C31H41ClO8
Molecular Weight: 577.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of beclomethasone dipropionate involves several methods. One notable approach utilizes beclomethasone 11,17,21-tripropionate as a starting material, which reacts with propionic anhydride or propionyl chloride in the presence of specific catalysts . The reaction typically occurs in an organic solvent, yielding beclomethasone dipropionate through selective hydrolysis.

Another method described in recent patents involves a greener synthesis route using aqueous gluconic acid. This method aims to minimize environmental impact by avoiding organic solvents and achieving higher yields with lower energy consumption . The process generally includes the following steps:

  1. Reacting beclomethasone 11,17,21-tripropionate with gluconic acid.
  2. Filtering and drying the resultant compound to isolate beclomethasone dipropionate.
Molecular Structure Analysis

Beclomethasone dipropionate has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular formula is C28H37ClO7C_{28}H_{37}ClO_{7}, with a molecular weight of approximately 521.042 g/mol .

Structural Data

  • IUPAC Name: 2-[(1R,2S,10S,11S,13S,14R,15S,17S)-1-chloro-17-hydroxy-2,13,15-trimethyl-5-oxo-14-(propanoyloxy)tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadeca-3,6-dien-14-yl]-2-oxoethyl propanoate hydrate
  • CAS Number: 77011-63-3
  • SMILES: O.[H][C@]1(C)C[C@@]2([H])[C@]3([H])CCC4=CC(=O)C=C[C@]4(C)[C@@]3(Cl)C@@(O)C[C@]2(C)[C@@]1(OC(=O)CC)C(=O)COC(=O)CC

Structural Features

The structure features a chlorinated steroid backbone with multiple hydroxyl groups and ester functionalities that enhance its lipophilicity and bioavailability.

Chemical Reactions Analysis

Beclomethasone dipropionate undergoes various chemical reactions during synthesis and metabolism:

  1. Hydrolysis: In vivo, it is rapidly converted into its active form (beclomethasone 17-monopropionate) through hydrolysis mediated by esterases .
  2. Esterification: The initial synthesis involves esterification reactions where propionic acid derivatives react with hydroxyl groups on the steroid backbone.
  3. Acid-Catalyzed Reactions: Certain synthetic routes utilize acid catalysts like p-toluenesulfonic acid to facilitate propionylation reactions .
Mechanism of Action

Beclomethasone dipropionate acts primarily through its active metabolite by binding to glucocorticoid receptors in target tissues. This binding leads to:

  • Transcriptional Regulation: Activation of anti-inflammatory genes while suppressing pro-inflammatory mediators.
  • Inhibition of Inflammatory Cell Activation: Reducing the activity of mast cells, eosinophils, and other inflammatory cells.
  • Decreased Mediator Release: Inhibition of cytokines and other inflammatory mediators such as histamines and leukotrienes .

These mechanisms contribute to its efficacy in managing symptoms associated with asthma and allergic conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white powder.
  • Solubility: Low water solubility (approximately 0.00208 mg mL0.00208\text{ mg mL}) which affects its absorption profile .

Chemical Properties

  • Melting Point: Not explicitly stated but generally stable under standard conditions.
  • pKa Values: Strongest acidic pKa is around 13.8513.85 indicating low acidity; basic pKa is 3.3-3.3 suggesting stability under physiological conditions.
  • LogP (Partition Coefficient): Approximately 3.693.69, indicating moderate lipophilicity which aids in membrane permeability .
Applications

Beclomethasone dipropionate is widely used in clinical settings for:

  • Asthma Management: As an inhaled corticosteroid to reduce airway inflammation and improve lung function.
  • Allergic Rhinitis Treatment: Administered intranasally to alleviate symptoms of nasal allergies.
  • Dermatological Conditions: Used topically for conditions like eczema and psoriasis due to its potent anti-inflammatory effects.
Introduction to Beclomethasone Dipropionate 11-Propionate

Historical Development and Nomenclature in Corticosteroid Pharmacology

Beclomethasone dipropionate (BDP) emerged from strategic advances in glucocorticoid chemistry during the mid-20th century. Patented in 1962 and introduced medically in 1972, it represented a deliberate molecular redesign of first-generation steroids like dexamethasone to enhance topical efficacy while minimizing systemic exposure [1] [5]. The "dipropionate" designation reflects its prodrug configuration—a diester modification at carbon positions 17 and 21 of the pregnane core structure. This esterification was engineered to improve lipid solubility and tissue retention [1]. Upon administration, BDP undergoes rapid enzymatic hydrolysis, shedding the 21-propionate group to form the monopropionate derivative beclomethasone 17-monopropionate (17-BMP), its principal pharmacologically active metabolite [1] [6]. Nomenclature variations exist internationally: "beclomethasone dipropionate" is the USAN and former BAN, while "beclometasone dipropionate" is the modified INN. The prodrug is marketed as the dipropionate ester, whereas Russia and Norway distribute the free form as "beclometasone" [5].

Table 1: Nomenclature and Developmental Timeline of Beclomethasone Dipropionate

AspectDetail
Chemical Name (IUPAC)(11β,16β)-9-Chloro-11-hydroxy-16-methyl-17,21-bis(1-oxopropoxy)pregna-1,4-diene-3,20-dione
Patent Year1962
First Medical Use1972 (as pressurized metered-dose inhaler)
Key Prodrug Feature17,21-Dipropionate esterification
Active MetaboliteBeclomethasone 17-monopropionate (17-BMP)
International NamesBeclomethasone dipropionate (USAN); Beclometasone dipropionate (INN)

Structural Relationship to Second-Generation Synthetic Glucocorticoids

BDP belongs structurally to the second-generation synthetic glucocorticoids characterized by halogenation and C16 methylation—features engineered to amplify glucocorticoid receptor (GR) affinity and minimize mineralocorticoid activity. Its core structure is a chlorinated (9α-chloro), methylated (16β-methyl) derivative of dexamethasone [1] [2]. The dipropionate esterification critically enhances lipophilicity, facilitating diffusion through biomembranes and prolonging tissue residency. Crucially, BDP itself exhibits weak GR binding; its high anti-inflammatory potency is mediated by 17-BMP, formed via esterase-mediated hydrolysis in the lungs and other tissues. 17-BMP demonstrates a 25-fold higher GR binding affinity than BDP and a 13-fold higher affinity than dexamethasone in vitro [1] [6]. This metabolic activation positions BDP as a targeted prodrug. Its structural optimization—particularly the 16β-methyl group—reduces nasal and bronchial mucosal irritation compared to earlier steroids, extending its duration of action locally [1] [2].

Table 2: Structural Attributes and Receptor Interactions of BDP and Key Glucocorticoids

Structural FeatureBDP/17-BMPDexamethasoneHydrocortisoneFunctional Impact
9α-SubstituentChlorineFluorineNone↑ GR binding affinity; ↓ mineralocorticoid activity
16β-SubstituentMethylNoneNone↑ Topical anti-inflammatory potency; ↓ HPA axis suppression potential
C17/C21 Esterification17,21-Dipropionate (BDP)NoneNone↑ Lipophilicity & tissue retention; prodrug activation to 17-BMP
GR Binding Affinity (Relative)1 (BDP); 25 (17-BMP)10.0517-BMP: 13x > dexamethasone; 25x > BDP
Topical Potency (Relative)500–600x hydrocortisone~30x hydrocortisone1Enables low-dose efficacy in inhaled formulations

Role in Anti-Inflammatory Therapeutics and Pharmacological Significance

BDP’s pharmacological significance lies in its localized anti-inflammatory action, revolutionizing management of airway inflammation. Its therapeutic effects are mediated through genomic and non-genomic mechanisms initiated by 17-BMP-GR complex formation. The ligand-bound GR dimer modulates gene transcription by binding glucocorticoid response elements (GREs), upregulating anti-inflammatory proteins like lipocortin-1 and interleukin-10 [1] [8]. Concurrently, it suppresses pro-inflammatory gene networks via:

  • Transrepression: Direct interference with transcription factors (NF-κB, AP-1), inhibiting cytokine/chemokine synthesis [1] [3].
  • Histone Deacetylation: Chromatin condensation limiting transcriptional access [1].
  • Post-transcriptional mRNA destabilization [8].

In asthma and allergic rhinitis, BDP potently inhibits T-cell allergen-driven proliferation and production of eosinophil-activating cytokines (IL-3, IL-5, GM-CSF) at mRNA and protein levels [3]. Clinical studies confirm reduced bronchial mucosal infiltration by eosinophils (EG2+), mast cells (AA1+), and activated T-lymphocytes (CD3+, CD4+, CD25+) correlating with improved lung function and symptom scores [4]. For corticosteroid-responsive dermatoses, BDP’s anti-mitotic effects normalize epidermal hyperproliferation and dermal collagen synthesis [8]. Its high topical potency and metabolic lability (rapid hepatic inactivation of absorbed drug) underpin a favorable risk-benefit profile, establishing BDP as a cornerstone in inflammatory disease therapeutics [1] [6].

Table 3: Key Anti-Inflammatory Mechanisms and Cellular Targets of BDP/17-BMP

MechanismBiological EffectClinical Impact in Asthma/Rhinitis
Cytokine Gene Suppression↓ IL-3, IL-5, GM-CSF mRNA & protein in allergen-stimulated T-cellsReduced eosinophil recruitment, activation & survival; attenuated late-phase allergic response
Immune Cell Modulation↓ Airway tissue eosinophils, mast cells, activated T-lymphocytes (CD25+)Reduced bronchial hyperreactivity; improved FEV₁ & PEF variability
VasoconstrictionReduced blood flow & mediator delivery to inflamed sitesDiminished mucosal edema & exudate formation
Lipocortin-1 InductionInhibition of phospholipase A₂ → ↓ prostaglandin & leukotriene synthesisBroad anti-inflammatory & anti-edema effects
β₂-Receptor UpregulationEnhanced responsiveness to endogenous & exogenous bronchodilatorsSynergistic symptom control with β-agonists

ConclusionBeclomethasone dipropionate exemplifies rational drug design in glucocorticoid pharmacology. Its development leveraged ester prodrug technology and structural halogenation to achieve targeted, high-potency anti-inflammatory action primarily through its metabolite 17-BMP. By confining major pharmacological effects to application sites—respiratory mucosa or skin—it maximizes therapeutic index, embodying a transformative advance in managing chronic inflammatory conditions.

Properties

Product Name

Beclomethasone dipropionate 11-propionate

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-10,13,16-trimethyl-3-oxo-11,17-di(propanoyloxy)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate

Molecular Formula

C31H41ClO8

Molecular Weight

577.1 g/mol

InChI

InChI=1S/C31H41ClO8/c1-7-25(35)38-17-23(34)31(40-27(37)9-3)18(4)14-22-21-11-10-19-15-20(33)12-13-28(19,5)30(21,32)24(16-29(22,31)6)39-26(36)8-2/h12-13,15,18,21-22,24H,7-11,14,16-17H2,1-6H3/t18-,21-,22-,24-,28-,29-,30-,31-/m0/s1

InChI Key

BJQMFFOQQWEWAF-DGBYXFBUSA-N

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)OC(=O)CC)C)C)OC(=O)CC

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)OC(=O)CC)C)C)OC(=O)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.